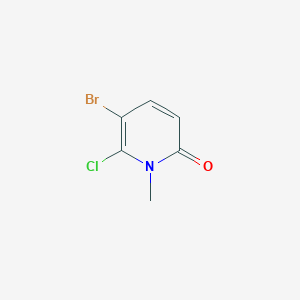![molecular formula C14H6Cl2FNO2 B6333238 [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 958031-89-5](/img/structure/B6333238.png)
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as DFPMD, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular formula of C13H8Cl2FN2O2. It is a colorless solid that is soluble in organic solvents and has a boiling point of 469°C. DFPMD has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. In addition, it has been shown to have biochemical and physiological effects, making it a useful tool for studying various biological processes.
Scientific Research Applications
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. It has been used as a substrate in the synthesis of various organic compounds, such as amides, esters, and ethers. In addition, it has been used as an inhibitor in the study of enzyme kinetics and as a catalyst in the synthesis of cyclic compounds.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought that it acts as a substrate in the synthesis of various organic compounds, and as an inhibitor in the study of enzyme kinetics. In addition, it is believed to act as a catalyst in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione are not fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities in laboratory studies. In addition, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in laboratory experiments include its high solubility in organic solvents, its stability at room temperature, and its high yields when used as a substrate or inhibitor. However, it is important to note that [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has limited solubility in water and is not suitable for use in aqueous solutions. In addition, it is important to ensure that the compound is handled with care, as it can be toxic in high concentrations.
Future Directions
The potential future directions for the use of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in scientific research include further studies on its biochemical and physiological effects, as well as its potential applications in medicine. In addition, further research could be conducted on its use as a substrate, inhibitor, and catalyst in the synthesis of organic compounds. Finally, further studies could be conducted on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Synthesis Methods
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized from a variety of starting materials, including 2,4-dichlorophenol, 5-fluorophenol, and 1H-isoindole-1,3(2H)-dione. The most commonly used method involves the condensation of 2,4-dichlorophenol and 5-fluorophenol, followed by the cyclization of the resulting product with 1H-isoindole-1,3(2H)-dione. This method yields [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in high yields and is relatively simple to perform.
properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-9-5-10(16)12(6-11(9)17)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCCGPHHIVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)


![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)